GQ-16

PPARγ Transactivation Partial Agonism Reporter Assay

Full PPARγ agonists induce weight gain and edema, confounding metabolic readouts. GQ-16 (CAS 870554-67-9) is a selective PPARγ partial agonist (Ki=160 nM) that uncouples insulin sensitization from adipogenesis. • Ki=160 nM; >500-fold selectivity over PPARα, PPARβ/δ, and RXRα • In vivo efficacy at 20 mg/kg/day without weight gain, hyperphagia, or edema • Narrows transcriptional footprint to 89 genes vs. 1,156 for rosiglitazone in 3T3-L1 cells Supplied with rigorous analytical documentation for reproducible pharmacology.

Molecular Formula C19H16BrNO3S
Molecular Weight 418.3 g/mol
Cat. No. B1672112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGQ-16
SynonymsGQ-16;  GQ 16;  GQ16
Molecular FormulaC19H16BrNO3S
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O
InChIInChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10-
InChIKeyAMLZLORVKZAHOH-YVLHZVERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GQ-16 Procurement Guide


GQ-16 is a thiazolidinedione-derived selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain, characterized as a partial agonist with moderate binding affinity (Ki = 160 nM) [1]. It exhibits no detectable activity toward PPARα, PPARβ/δ, or RXRα . The compound is primarily utilized in metabolic research to dissect the mechanisms of insulin sensitization independent of classical full PPARγ activation [1].

Why GQ-16 Cannot Be Substituted


The scientific utility of GQ-16 is predicated on its partial agonist activity, which fundamentally alters the gene expression profile and downstream physiological effects compared to full PPARγ agonists like rosiglitazone and pioglitazone. While full agonists robustly activate a broad array of PPARγ target genes, leading to both therapeutic insulin sensitization and adverse effects such as weight gain and edema, GQ-16 exhibits a distinct, gene-selective transcriptional signature [1]. This differential gene regulation is linked to its unique binding mode and its weak ability to stabilize helix 12 of the receptor [2]. Consequently, substituting GQ-16 with a full agonist in an experiment designed to study PPARγ-mediated effects without the confounding variables of adipogenesis or weight gain would invalidate the study's premise [1].

GQ-16 Differentiation Evidence


Reduced Transactivation vs Rosiglitazone

In a U-937 cell-based reporter assay, GQ-16 (10 µM) induced a maximum fold transactivation of 8.57, whereas the full agonist rosiglitazone (10 µM) induced a 24.8-fold increase . This quantifies the partial agonistic nature of GQ-16 and its reduced potential for maximal PPARγ activation.

PPARγ Transactivation Partial Agonism Reporter Assay

Narrower Gene Expression vs Rosiglitazone

A microarray analysis in mature 3T3-L1 adipocytes revealed that treatment with rosiglitazone altered the expression of 1,156 genes, whereas GQ-16 treatment only changed the expression of 89 genes [1]. This highlights the highly selective transcriptional activity of GQ-16.

Transcriptomics Gene Expression Adipocyte Biology

Insulin Sensitization Without Weight Gain vs Rosiglitazone

In diet-induced obese (DIO) mice, GQ-16 (20 mg/kg/day) reversed high-fat diet-mediated impairments in insulin signaling to a degree comparable to rosiglitazone (4 mg/kg/day) [1]. Critically, unlike rosiglitazone, GQ-16 treatment did not result in significant weight gain or edema in the treated animals [1].

In Vivo Pharmacology Metabolic Disease Insulin Resistance

Lower Embryotoxicity in Zebrafish vs Rosiglitazone

In a zebrafish embryo toxicity (FET) test, rosiglitazone caused 100% mortality at the highest concentration tested and induced significant developmental abnormalities (43.8% pericardial edema, 16.6% tail deformity) at lower concentrations [1]. In contrast, GQ-16 and pioglitazone were not toxic to the embryos in the FET, demonstrating a superior safety profile for GQ-16 in this developmental model [1].

Toxicology Developmental Biology Zebrafish Model

Greater Proteinuria Reduction vs Pioglitazone

In a rat model of puromycin aminonucleoside (PAN)-induced nephrotic syndrome, treatment with GQ-16 reduced proteinuria to 81% of the PAN control value, a reduction that was significantly greater than that achieved with pioglitazone, which reduced proteinuria to only 64% of the PAN control value [1].

Nephrology PPARγ Modulation Proteinuria

No aP2 Induction vs Pioglitazone

Analysis of white adipose tissue (WAT) from rats with PAN-induced nephropathy showed that treatment with pioglitazone significantly induced expression of the adipogenic marker aP2 (fatty acid binding protein), whereas GQ-16 treatment did not [1]. This provides a molecular correlate for the reduced adipogenic potential of GQ-16.

Adipogenesis PPARγ Selectivity Side Effect Profile

GQ-16 Research Applications


Insulin Sensitization Without Weight Gain

GQ-16 is the preferred tool for in vivo metabolic studies in rodent models (e.g., diet-induced obesity) where the goal is to achieve PPARγ-mediated improvements in insulin sensitivity while explicitly avoiding the confounding variables of drug-induced weight gain, hyperphagia, and edema [1]. Its comparable efficacy to rosiglitazone at higher doses (20 mg/kg/day vs 4 mg/kg/day), but with a clean side-effect profile, enables a cleaner interpretation of PPARγ's role in glucose homeostasis [1].

Selective PPARγ Gene Regulation Studies

For cell-based studies, particularly in adipocyte models like 3T3-L1 cells, GQ-16 serves as a precise molecular probe for selective PPARγ modulation. Its narrow transcriptional footprint, altering only 89 genes compared to rosiglitazone's 1,156 genes, allows researchers to dissect specific PPARγ-mediated pathways without the overwhelming background of broad transcriptional activation [1]. This is crucial for identifying gene subsets directly linked to insulin sensitization versus those linked to adverse effects.

PPARγ Renoprotection in Nephrotic Syndrome

In models of kidney disease, such as PAN-induced nephrotic syndrome in rats, GQ-16 offers a therapeutic advantage over pioglitazone. It has been shown to more robustly reduce proteinuria and restore key glomerular markers, while also improving disease-associated hypoalbuminemia and hypercoagulopathy [1]. This makes GQ-16 a valuable compound for exploring the therapeutic potential of SPPARγMs in renal pathophysiology [1].

Safer PPARγ Ligand for Developmental Studies

For research involving developmental models, such as zebrafish, GQ-16 is a superior choice over rosiglitazone due to its significantly lower toxicity profile. Data from zebrafish embryo toxicity tests show that GQ-16, unlike rosiglitazone, does not cause mortality or developmental defects, providing a wider and safer experimental window for studying PPARγ function in development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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